4,8-Dibromo-5-fluoroquinoline
Overview
Description
Scientific Research Applications
Antibacterial Agents
Quinolines, including fluoroquinolones, are well-known for their antibacterial properties. A study highlighted the development of novel N-1 substituted quinolones that showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of structural modifications in enhancing antibacterial efficacy, suggesting potential areas for further exploration with compounds like 4,8-Dibromo-5-fluoroquinoline (Kuramoto et al., 2003).
Fluorescent and Chromogenic Sensors
Quinoline derivatives have been utilized as chromo- and fluoroionophoric properties for metal ion sensing. An 8-hydroxyquinoline derivative with an appended boron-dipyrromethene function was developed for Hg2+-selective detection, showing pronounced fluoroionophoric properties. This approach indicates the potential for developing sensors based on the structural framework of this compound for specific metal ion detection (Moon et al., 2004).
Drug Delivery Systems
A porous 8-hydroxyquinoline functionalized covalent organic framework (COF-HQ) was synthesized for potential application in drug transport and controlled release. The study demonstrated the COF-HQ's ability for high drug loading capacity and pH-sensitive release, underscoring the utility of quinoline derivatives in designing effective drug delivery systems (Jia et al., 2020).
Fluorescent Sensors for Metal Ions
Quinoline derivatives have been synthesized as selective fluorescent sensors for metal ions such as Fe3+. These compounds exhibit significant fluorescence quenching upon binding to Fe3+, making them useful tools for the selective detection of iron ions in various environmental and biological contexts (Peng et al., 2007).
Safety and Hazards
properties
IUPAC Name |
4,8-dibromo-5-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBFFTSHRCCDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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